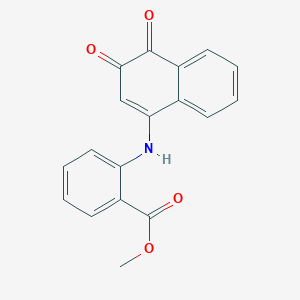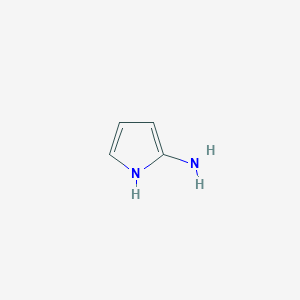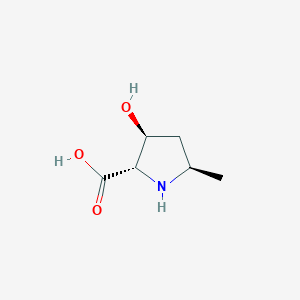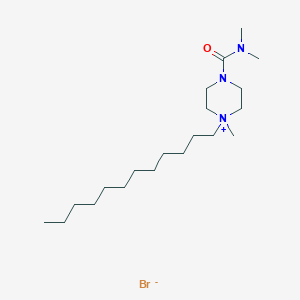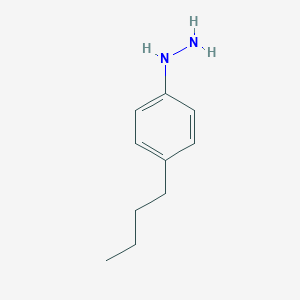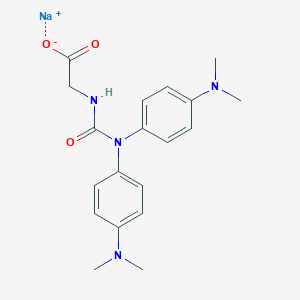
Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is a chemical compound with the molecular formula C19H23N4NaO3 . It is also known by other names such as DA-64 and Glycine, N-[[bis[4-(dimethylamino)phenyl]amino]carbonyl]-, sodium salt (1:1) .
Synthesis Analysis
The synthesis of sodium acetate derivatives often involves the reaction of sodium with various organic or inorganic precursors. For example, the synthesis of new sodium bis(2-pyridylthio)acetate ligand was prepared in ethanol solution using 2-mercaptopyridine, dibromoacetic acid, and NaOH. This method showcases a general approach to synthesizing sodium-based ligands that could be applied or adapted for the synthesis of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate.Molecular Structure Analysis
The molecular structure of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is characterized using various spectroscopic and crystallographic techniques. The structural determination of sodium (2-carbamoylphenoxy) acetate salt revealed a complex with multiple Na+ ions surrounded by oxygen atoms, highlighting the intricate coordination environment possible in sodium acetate compounds.Chemical Reactions Analysis
Sodium acetate derivatives engage in a variety of chemical reactions, including hydrolytic behavior, β-Hydride elimination, and C-H activation, as demonstrated by organotin (IV) complexes and iridium acetate complexes. These reactions are crucial for understanding the reactivity and potential applications of Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate in synthetic chemistry.Physical And Chemical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are essential for the practical application of sodium acetate derivatives. Studies such as the crystallographic analysis provide insights into the solid-state structure, which is vital for understanding the material properties of these compounds.Aplicaciones Científicas De Investigación
Nonlinear Optical Materials
This compound exhibits significant potential in the field of nonlinear optics (NLO) . Its structure allows for high molecular polarizability and fast response times, making it suitable for applications in optical computing, data storage, and optical switching . The compound’s ability to exhibit large third-order nonlinear optical susceptibility under pulsed and continuous wave regimes positions it as a promising candidate for future photonic and optoelectronic devices .
Organic Synthesis Intermediates
Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate can serve as an intermediate in organic synthesis. Its diverse chemical reactivity and structural variety make it valuable in synthesizing complex molecules, particularly in the development of ligands for catalysis applications.
Catalysis
In catalysis, this sodium compound could be utilized to facilitate various chemical reactions. Its molecular structure, characterized by multiple Na+ ions surrounded by oxygen atoms, suggests intricate coordination environments that could be beneficial in catalytic processes.
Material Science
The physical properties of this compound, such as solubility and crystalline structure, are essential for its application in material science. Crystallographic analysis provides insights into the solid-state structure, which is vital for understanding the material properties and potential uses in developing new materials.
Photonics
Due to its NLO properties, Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate is a novel material for photonics applications. It can be used in the creation of devices that manipulate and control photons, contributing to advancements in communication technologies .
Optoelectronics
The compound’s ability to engage in various chemical reactions, including hydrolytic behavior and C-H activation, makes it a candidate for use in optoelectronic devices. Its charge transport and luminescence properties are particularly beneficial in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) .
Therapeutic Interventions
While not directly related to Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate, the study of sodium phenylbutyrate in treating urea cycle disorders illustrates the potential medical application of sodium derivatives. This suggests that similar sodium compounds could be explored for therapeutic uses.
Electroluminescent Devices
This sodium compound is used as a material in organic electroluminescent devices. Its good charge transport and luminescence properties make it suitable for use in OLEDs and OSCs, indicating its role in the advancement of display and solar energy technologies .
Propiedades
IUPAC Name |
sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3.Na/c1-21(2)14-5-9-16(10-6-14)23(19(26)20-13-18(24)25)17-11-7-15(8-12-17)22(3)4;/h5-12H,13H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGJSGZYXYOYQT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635669 |
Source


|
| Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(3,3-bis(4-(dimethylamino)phenyl)ureido)acetate | |
CAS RN |
115871-19-7 |
Source


|
| Record name | Sodium ({bis[4-(dimethylamino)phenyl]carbamoyl}amino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

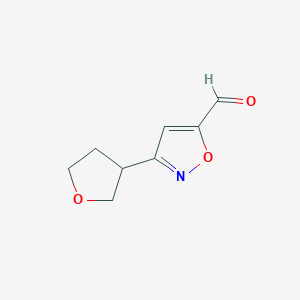
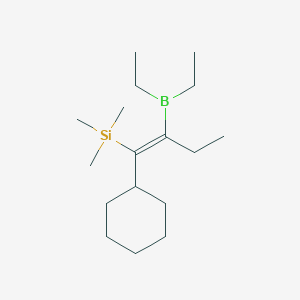
![2-(Hydroxymethyl)-1H-benzo[d]imidazole-4,7-diol](/img/structure/B40555.png)

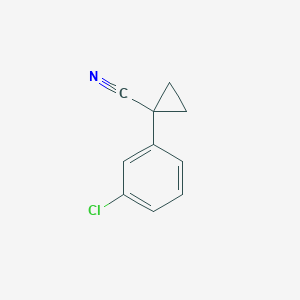

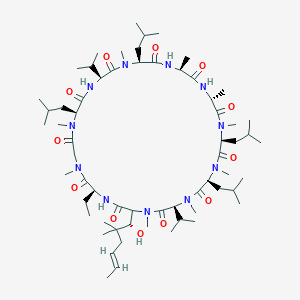
![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
